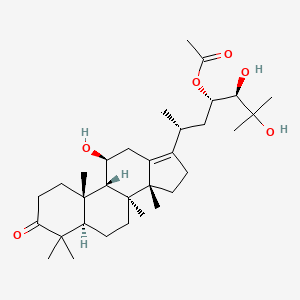

Alisol A 23-acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

[(3R,4S,6R)-2,3-dihydroxy-6-[(5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-methylheptan-4-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H52O6/c1-18(16-23(38-19(2)33)27(36)29(5,6)37)20-10-14-31(8)21(20)17-22(34)26-30(7)13-12-25(35)28(3,4)24(30)11-15-32(26,31)9/h18,22-24,26-27,34,36-37H,10-17H2,1-9H3/t18-,22+,23+,24+,26+,27-,30+,31+,32+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRZLECBBHPYBFK-JSWHPQHOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C(C(C)(C)O)O)OC(=O)C)C1=C2CC(C3C4(CCC(=O)C(C4CCC3(C2(CC1)C)C)(C)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C[C@@H]([C@H](C(C)(C)O)O)OC(=O)C)C1=C2C[C@@H]([C@H]3[C@]4(CCC(=O)C([C@@H]4CC[C@@]3([C@]2(CC1)C)C)(C)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H52O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Alisol A 23-acetate: A Comprehensive Technical Guide for Researchers

An In-depth Examination of the Chemical Structure, Physicochemical Properties, and Biological Activities of a Promising Natural Triterpenoid

Introduction

Alisol A 23-acetate is a protostane-type triterpenoid isolated from the rhizomes of Alisma plantago-aquatica Linn. (also known as Rhizoma Alismatis), a plant used in traditional medicine. This guide provides a detailed overview of its chemical structure, physicochemical properties, and known biological activities, with a focus on its molecular mechanisms of action. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

This compound is a complex molecule with a tetracyclic triterpenoid core. Its chemical identity and key physicochemical properties are summarized in the tables below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | [(3R,4S,6R)-2,3-dihydroxy-6-[(5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-methylheptan-4-yl] acetate |

| CAS Number | 19865-75-9[1][2] |

| Molecular Formula | C₃₂H₅₂O₆[1][2] |

| SMILES | C--INVALID-LINK--(C)O)O)OC(=O)C">C@HC1=C2C--INVALID-LINK--O[2] |

| InChI Key | KRZLECBBHPYBFK-JSWHPQHOSA-N[2] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 532.75 g/mol | [1][2] |

| Appearance | White powder | [1] |

| Melting Point | 194-196 °C | [3] |

| Boiling Point (Predicted) | 641.1 ± 55.0 °C | [3] |

| Density (Predicted) | 1.14 ± 0.1 g/cm³ | [3] |

| pKa (Predicted) | 14.03 ± 0.20 | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1][3] |

Biological Activities and Signaling Pathways

This compound has been investigated for a range of biological activities. A significant area of research has focused on its role as a modulator of nuclear receptors and its involvement in key cellular signaling pathways, particularly in the context of cancer.

Modulation of Nuclear Receptors

Initial studies have indicated that this compound can act as a modulator of the androgen receptor (AR), progesterone receptor (PR), and glucocorticoid receptor (GR).[1] Specifically, it has been shown to transactivate the androgen receptor while repressing the transactivation of the progesterone and glucocorticoid receptors.[1] This suggests a potential therapeutic application in hormone-dependent conditions.

Modulation of Nuclear Receptors by this compound.

PI3K/Akt/mTOR Signaling Pathway

A growing body of evidence suggests that this compound exerts its biological effects, particularly its anti-cancer properties, through the modulation of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and apoptosis.

In various cancer cell lines, this compound has been shown to inhibit the phosphorylation of key proteins in this pathway, including PI3K, Akt, and mTOR. This inhibition leads to a cascade of downstream effects, including the induction of apoptosis (programmed cell death) and autophagy (a cellular recycling process).

Inhibition of the PI3K/Akt/mTOR Pathway by this compound.

Experimental Protocols

The following sections provide an overview of common experimental methodologies used to assess the biological activity of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of this compound on cancer cell lines.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (typically ranging from 1 to 100 µM) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) should be included.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) can be determined from the dose-response curve.

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation of specific proteins within a signaling pathway.

Protocol:

-

Cell Lysis: Treat cells with this compound as described above. After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-PI3K, PI3K, p-Akt, Akt, p-mTOR, mTOR, Bcl-2, Bax, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the anti-cancer effects of this compound.

A typical experimental workflow for evaluating this compound.

Conclusion

This compound is a natural triterpenoid with significant potential for further investigation as a therapeutic agent. Its ability to modulate nuclear receptors and inhibit the PI3K/Akt/mTOR signaling pathway provides a strong rationale for its observed anti-cancer and other biological activities. The experimental protocols and workflows outlined in this guide offer a foundation for researchers to design and conduct further studies to elucidate the full therapeutic potential of this promising compound.

References

- 1. Alisol A 24-Acetate and Alisol B 23-Acetate Induced Autophagy Mediates Apoptosis and Nephrotoxicity in Human Renal Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of estrogen receptor α (ERα) is required for Alisol B23-acetate to prevent post-menopausal atherosclerosis and reduced lipid accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alisol B 23-acetate inhibits the viability and induces apoptosis of non-small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PMC [pmc.ncbi.nlm.nih.gov]

Alisol A 23-acetate: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alisol A 23-acetate is a protostane-type triterpenoid found in the rhizomes of Alisma species, plants with a long history of use in traditional medicine. This guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and a summary of its known biological activities, with a focus on its interaction with cellular signaling pathways.

Natural Sources

This compound is primarily isolated from the dried rhizomes of Alisma orientale (also known as Alisma plantago-aquatica), a perennial plant widely distributed in Asia and Europe.[1][2] The rhizome, known as "Rhizoma Alismatis," is a common ingredient in many traditional herbal preparations. The concentration of this compound and related triterpenoids can vary depending on the plant's origin, growing conditions, and harvesting time.

Isolation and Purification of this compound

The isolation of this compound from Rhizoma Alismatis involves extraction followed by various chromatographic techniques to separate it from other structurally similar compounds. Below are detailed experimental protocols for common and effective isolation methods.

Experimental Protocols

1. Reflux Extraction and Silica Gel Column Chromatography

This is a classic and widely used method for the extraction and purification of triterpenoids from plant materials.

-

Extraction:

-

Air-dry the rhizomes of Alisma orientale and grind them into a coarse powder.

-

Weigh 1 kg of the powdered rhizomes and place it in a large round-bottom flask.

-

Add 10 liters of 95% ethanol to the flask.

-

Heat the mixture to reflux for 2 hours.

-

Allow the mixture to cool and then filter to separate the extract from the plant material.

-

Repeat the reflux extraction process on the plant residue two more times with fresh 95% ethanol.

-

Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Purification by Silica Gel Column Chromatography:

-

Dissolve the crude extract in a minimal amount of chloroform.

-

Prepare a silica gel (100-200 mesh) column packed in petroleum ether.

-

Load the dissolved crude extract onto the top of the silica gel column.

-

Elute the column with a gradient of petroleum ether and ethyl acetate, starting with 100% petroleum ether and gradually increasing the polarity by adding more ethyl acetate.

-

Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC) with a petroleum ether:ethyl acetate (e.g., 7:3 v/v) mobile phase. Visualize the spots by spraying with 10% sulfuric acid in ethanol followed by heating.

-

Combine the fractions containing this compound (identified by comparison with a standard or by spectroscopic analysis).

-

Further purify the combined fractions by recrystallization from a suitable solvent system, such as methanol/water or ethyl acetate/hexane, to obtain pure this compound crystals.

-

2. Supercritical Fluid Extraction (SFE) Coupled with High-Speed Counter-Current Chromatography (HSCCC)

This method offers a "greener" alternative to traditional solvent extraction and can provide high purity compounds.

-

Supercritical Fluid Extraction:

-

Place the powdered rhizomes of Alisma orientale into the extraction vessel of a preparative SFE system.

-

Set the extraction parameters:

-

Pressure: 15 MPa

-

Temperature: 36°C

-

CO₂ flow rate: 2 kg/h

-

Co-solvent (e.g., ethanol): 5%

-

-

Perform the extraction for 4 hours.

-

Collect the extract from the separator.

-

-

High-Speed Counter-Current Chromatography Purification:

-

Prepare a two-phase solvent system. A common system for separating triterpenoids is n-hexane:ethyl acetate:methanol:water. The ratios can be optimized, for example, starting with 6:4:5:5 (v/v/v/v) and adjusting as needed.

-

Equilibrate the HSCCC column with the stationary phase (the upper phase of the solvent system).

-

Dissolve the SFE extract in a small volume of the biphasic solvent system.

-

Inject the sample into the HSCCC column.

-

Elute with the mobile phase (the lower phase of the solvent system) at a flow rate of 1.5-2.0 mL/min.

-

Monitor the effluent with a UV detector (e.g., at 210 nm) and collect fractions.

-

Analyze the fractions by TLC or HPLC to identify those containing this compound.

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

Quantitative Data

The yield and purity of this compound can vary significantly depending on the isolation method and the quality of the starting plant material. While specific quantitative data for this compound is not as abundant in the literature as for the closely related Alisol B 23-acetate, the following table provides an example of what can be expected based on studies of similar compounds from Rhizoma Alismatis.

| Extraction Method | Purification Method | Starting Material | Yield | Purity | Reference |

| Reflux Extraction (Ethanol) | Silica Gel Column Chromatography & Recrystallization | Alisma orientale rhizomes | 0.083% (of dried plant material) | >98% | |

| Supercritical Fluid Extraction | High-Speed Counter-Current Chromatography | Alisma orientale rhizomes | Not explicitly stated for this compound | >98% | [3] |

Note: The yield for reflux extraction is an estimation based on typical yields for major triterpenoids from this plant material.

Signaling Pathway Interactions

Recent research has shown that Alisol A derivatives, including Alisol A 24-acetate and the structurally similar Alisol B 23-acetate, can modulate cellular signaling pathways. A key pathway inhibited by these compounds is the PI3K/Akt/mTOR signaling pathway .[4] This pathway is crucial for regulating cell growth, proliferation, survival, and autophagy. Its dysregulation is implicated in various diseases, including cancer. The inhibition of this pathway by this compound and related compounds is a significant area of interest for drug development.

Below is a diagram of the PI3K/Akt/mTOR signaling pathway, illustrating the points of inhibition by Alisol A derivatives.

Conclusion

This compound is a promising natural product with well-defined sources and established isolation methodologies. Its ability to modulate key cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, makes it a compound of significant interest for further research and development in the pharmaceutical industry. The detailed protocols and data presented in this guide provide a solid foundation for scientists and researchers to explore the full therapeutic potential of this valuable triterpenoid.

References

The Pharmacological Landscape of Alisol A 23-acetate and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alisol A 23-acetate and its derivatives, a class of protostane-type triterpenoids isolated from the rhizome of Alisma orientale (Alismatis Rhizoma), have garnered significant attention in the scientific community for their diverse and potent pharmacological activities. Traditionally used in Asian medicine for various ailments, these compounds are now being rigorously investigated for their therapeutic potential in a range of modern diseases. This technical guide provides an in-depth overview of the pharmacological effects of this compound and its key derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular signaling pathways.

Pharmacological Effects: Quantitative Insights

The pharmacological activities of this compound and its derivatives are broad, encompassing anticancer, anti-inflammatory, anti-atherosclerotic, and lipid-lowering effects. The following tables summarize the key quantitative data from various preclinical studies.

Table 1: Anticancer Activity

| Compound/Derivative | Cell Line | Assay | Endpoint | Result | Reference |

| Derivative of Alisol B 23-acetate | A549 (Lung Carcinoma) | Cytotoxicity Assay | ED50 | 10.0 µg/mL | [1] |

| Derivative of Alisol B 23-acetate | SK-OV-3 (Ovarian Cancer) | Cytotoxicity Assay | ED50 | 8.7 µg/mL | [1] |

| Derivative of Alisol B 23-acetate | B16-F10 (Melanoma) | Cytotoxicity Assay | ED50 | 5.2 µg/mL | [1] |

| Derivative of Alisol B 23-acetate | HT-1080 (Fibrosarcoma) | Cytotoxicity Assay | ED50 | 3.1 µg/mL | [1] |

Table 2: Anti-inflammatory Activity

| Compound/Derivative | Model | Assay | Endpoint | Result | Reference |

| Alisol B 23-acetate | RBL-2H3 Mast Cells | β-hexosaminidase release assay | Inhibition of degranulation | Concentration-dependent inhibition (significant at 5, 10, and 20 µM) | [2][3] |

| Alisol B 23-acetate | Ovalbumin-induced allergic asthma mouse model | Cytokine level analysis (BALF) | Reduction of Th1/Th2/Th17 cytokines | Significant decrease in treated groups | [2] |

| Alisol B 23-acetate | SARS-CoV-2 infected hamsters | ELISA | Reduction of serum IFNγ | Significant reduction in treated animals | [4] |

Table 3: Lipid-Lowering and Anti-Atherosclerotic Effects

| Compound/Derivative | Model | Key Parameters | Result | Reference |

| Alisol A 24-acetate | Hyperlipidemic Mice | Serum TC, TG, LDL-C | Significantly decreased | [1][5] |

| Alisol A 24-acetate | Hyperlipidemic Mice | Serum HDL-C | Significantly increased | [1][5] |

| Alisol B 23-acetate | Hyperlipidemic Mice | Serum TC, TG, LDL-C | Significantly decreased (more potent than Alisol A 24-acetate) | [1][5] |

| Alisol B 23-acetate | Hyperlipidemic Mice | Serum HDL-C | Significantly increased | [1][5] |

| Alisol B 23-acetate | Advanced atherosclerotic mice | Serum TG | Decreased | [6] |

| Alisol B 23-acetate | Advanced atherosclerotic mice | Serum HDL-C | Increased | [6] |

Key Signaling Pathways

The pharmacological effects of this compound and its derivatives are mediated through the modulation of several key signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the development of targeted therapies.

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell proliferation, growth, and survival. Dysregulation of this pathway is a hallmark of many cancers. Alisol B 23-acetate has been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis in cancer cells.

Inhibition of the PI3K/Akt/mTOR pathway by Alisol B 23-acetate.

AMPK/mTOR Signaling Pathway

The AMP-activated protein kinase (AMPK) is a key energy sensor that plays a crucial role in regulating cellular metabolism. Activation of AMPK can lead to the inhibition of mTOR, thereby suppressing cell growth and proliferation and promoting autophagy. Alisol A 24-acetate has been demonstrated to activate the AMPK/mTOR pathway, contributing to its anti-inflammatory and anti-proliferative effects.

Activation of the AMPK/mTOR pathway by Alisol A 24-acetate.

Experimental Protocols

To ensure the reproducibility and validation of the cited findings, this section provides detailed methodologies for key experiments.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the effect of Alisol derivatives on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell lines (e.g., A549, SK-OV-3, B16-F10, HT-1080)

-

Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

This compound derivatives (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Multiskan Spectrum Microplate Reader

Procedure:

-

Seed cells in 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

After 24 hours, treat the cells with various concentrations of the Alisol derivative for the desired time period (e.g., 24, 48, 72 hours). A vehicle control (DMSO) should be included.

-

Following treatment, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control. The ED50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined from the dose-response curve.

Western Blot Analysis for Signaling Pathway Proteins

Objective: To investigate the effect of Alisol derivatives on the expression and phosphorylation of key proteins in signaling pathways like PI3K/Akt/mTOR and AMPK/mTOR.

Materials:

-

Cells or tissue lysates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-AMPK, anti-AMPK, β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Lyse cells or tissues in RIPA buffer and determine the protein concentration using the BCA assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) on SDS-PAGE gels and transfer them to PVDF membranes.

-

Block the membranes with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membranes with primary antibodies overnight at 4°C.

-

Wash the membranes with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membranes again with TBST.

-

Detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.

-

Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.

Experimental Workflow for In Vivo Studies

The following diagram illustrates a general workflow for evaluating the in vivo pharmacological effects of Alisol derivatives in an animal model, such as a hyperlipidemic or cancer xenograft model.

General workflow for in vivo pharmacological studies.

Conclusion

This compound and its derivatives represent a promising class of natural compounds with multifaceted pharmacological activities. Their ability to modulate key signaling pathways involved in cell proliferation, inflammation, and metabolism underscores their therapeutic potential. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further explore and harness the therapeutic benefits of these fascinating molecules. Further research, including well-designed clinical trials, is warranted to translate these preclinical findings into novel and effective therapies for a range of human diseases.

References

- 1. The Cholesterol-Lowering Effect of Alisol Acetates Based on HMG-CoA Reductase and Its Molecular Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alisol B 23-Acetate Ameliorates Ovalbumin-Induced Allergic Asthma during Sensitization and Challenge Periods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Alisol B 23-acetate broadly inhibits coronavirus through blocking virus entry and suppresses proinflammatory T cells responses for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Cholesterol-Lowering Effect of Alisol Acetates Based on HMG-CoA Reductase and Its Molecular Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alisol B 23-acetate, a new promoter for cholesterol efflux from dendritic cells, alleviates dyslipidemia and inflammation in advanced atherosclerotic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Biological Landscape of Alisol A Derivatives: A Technical Guide

A comprehensive screening of the biological activities of Alisol A 23-acetate reveals a notable scarcity of specific research on this particular derivative. The scientific literature, however, is rich with data on the closely related compounds, Alisol A 24-acetate and, most prominently, Alisol B 23-acetate. This technical guide, therefore, pivots to an in-depth exploration of these analogues, providing researchers, scientists, and drug development professionals with a thorough overview of their biological activities, experimental protocols, and associated signaling pathways.

Quantitative Data Summary

The biological activities of Alisol A 24-acetate and Alisol B 23-acetate have been evaluated across a range of in vitro and in vivo studies. The quantitative data from these investigations are summarized below for comparative analysis.

Table 1: In Vitro Cytotoxicity and Antiproliferative Activity

| Compound | Cell Line | Assay Type | IC50 / EC50 | Reference |

| Alisol B 23-acetate | A549 (Non-small cell lung cancer) | CCK-8 | Not specified, dose-dependent inhibition | [1][2] |

| Alisol B 23-acetate | AGS (Gastric cancer) | MTT | ~30 µM (48h) | [3] |

| Alisol B 23-acetate | HEY (Ovarian cancer) | MTT | Not specified, dose-dependent inhibition | [4] |

| Alisol A | SCC-9 (Oral cancer) | MTT | Viability reduced to 17.8% at 100 µM | [5] |

| Alisol A | HSC-3 (Oral cancer) | MTT | Viability reduced to 31.1% at 100 µM | [5] |

| Alisol A 24-acetate | HK-2 (Human renal proximal tubular) | MTT | 6 µM (cell viability >95%) | [6] |

| Alisol B 23-acetate | HK-2 (Human renal proximal tubular) | MTT | 15 µM (cell viability >95%) | [6] |

Table 2: Anti-inflammatory and Metabolic Activity

| Compound | Model System | Activity | Key Findings | Reference |

| Alisol B 23-acetate | AOM/DSS-induced colitis in mice | Anti-inflammatory | Reduced IL-6, TNF-α, IFN-γ; Increased IL-10 | [7] |

| Alisol B 23-acetate | MCD-induced NASH in mice | Hepatoprotective | Ameliorated hepatic steatosis, inflammation, fibrosis | [8] |

| Alisol B 23-acetate | CCl4-induced liver injury in mice | Hepatoprotective | Reduced serum AST, ALT, ALP | [9] |

| Alisol A | High-fat diet-induced obese mice | Metabolic Regulation | Attenuated obesity and metabolic disorders | |

| Alisol A 24-acetate | 3T3-L1 adipocytes | Lipolysis | Stimulated lipolysis |

Key Signaling Pathways

Alisol A and B derivatives have been shown to modulate several critical signaling pathways implicated in cancer, inflammation, and metabolic diseases.

PI3K/AKT/mTOR Pathway

Alisol B 23-acetate has been demonstrated to inhibit the PI3K/AKT/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[1][2][6] This inhibition leads to decreased cell viability and induction of apoptosis in cancer cells.[1][2]

Figure 1: Inhibition of the PI3K/AKT/mTOR pathway by Alisol B 23-acetate.

MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Alisol B 23-acetate has been shown to regulate the activation of MAPKs in gastric cancer cells, contributing to the induction of apoptosis.[3] Alisol A has been found to trigger the JNK/p38 MAPK-mediated apoptotic cascade in human oral cancer cells.[5]

Figure 2: Activation of the MAPK signaling cascade leading to apoptosis.

TLR/NF-κB Signaling Pathway

In the context of inflammation, Alisol B 23-acetate has been found to inhibit the Toll-like receptor (TLR)/NF-κB signaling pathway.[7] This pathway plays a key role in the innate immune response and the production of pro-inflammatory cytokines.

References

- 1. mdpi.com [mdpi.com]

- 2. Pharmacological Properties and Molecular Targets of Alisol Triterpenoids from Alismatis Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Mechanism of Alisol B23 Acetate Inhibiting Lung Cancer: Targeted Regulation of CD11b/CD18 to Influence Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of alisol B 23-acetate on ovarian cancer cells: G1 phase cell cycle arrest, apoptosis, migration and invasion inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Apoptotic effects of alisol B 23-acetate on gastric cancer cells - ProQuest [proquest.com]

- 6. mbrc.shirazu.ac.ir [mbrc.shirazu.ac.ir]

- 7. Alisol B-23-acetate, a tetracyclic triterpenoid isolated from Alisma orientale, induces apoptosis in human lung cancer cells via the mitochondrial pathway [inis.iaea.org]

- 8. Alisol A Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

In vitro studies of Alisol A 23-acetate effects

An In-Depth Technical Guide to the In Vitro Effects of Alisol A 23-acetate and Its Analogs

Introduction

This compound is a natural protostane triterpenoid found in Alismatis Rhizoma, a plant used in traditional Asian medicine[1][2]. While literature specifically detailing the in vitro effects of this compound is limited, extensive research exists for its closely related and more abundant analog, Alisol B 23-acetate (AB23A). This guide provides a comprehensive overview of the in vitro biological activities of Alisol B 23-acetate, with supplementary data from studies on Alisol A where relevant. The findings summarized herein are critical for researchers, scientists, and drug development professionals exploring the therapeutic potential of these compounds, particularly in oncology. This document details the cytotoxic and apoptotic effects, outlines the molecular mechanisms and signaling pathways involved, presents quantitative data in tabular format, and provides detailed experimental protocols.

Quantitative Data Summary

The in vitro efficacy of Alisol B 23-acetate (AB23A) and the related compound Alisol A has been quantified across various cancer cell lines and other cell types. The following tables summarize the key findings, including effects on cell viability, apoptosis, and protein expression.

Table 1: Effects of Alisol B 23-acetate (AB23A) on Cancer Cell Viability and Cell Cycle

| Cell Line | Cancer Type | Treatment Concentration | Effect | Reference |

| A549 | Non-Small Cell Lung | 6 and 9 µM | Significantly reduced cell viability and mobility. | [3] |

| A549 | Non-Small Cell Lung | 6 and 9 µM | Arrested cell cycle in the G0/G1 phase. | [3][4] |

| NCI-H292 | Lung Cancer | Dose-dependent | Inhibited cell growth. | [5] |

| AGS | Gastric Cancer | 10, 30, and 50 µM | Reduced cell viability and increased the sub-G1 cell fraction. | [6][7] |

| HCC | Hepatocellular Carcinoma | Concentration-dependent | Suppressed cell viability and blocked the cell cycle. | [8] |

| MED12-knockdown | Breast Cancer | 1 µM | Selectively targeted and reduced cell viability. | [9] |

Table 2: Pro-Apoptotic and Anti-Metastatic Effects of Alisol B 23-acetate (AB23A)

| Cell Line | Cancer Type | Treatment Concentration | Key Molecular Effects | Reference |

| A549 | Non-Small Cell Lung | 6 and 9 µM | Upregulated the Bax/Bcl-2 ratio; Suppressed migration and invasion. | [3][4] |

| AGS | Gastric Cancer | 10, 30, 50 µM | Downregulated Bcl-2 and survivin; Upregulated Bax; Increased caspase-3 and -9 activity. | [6][7] |

| HCC | Hepatocellular Carcinoma | Not specified | Upregulated Bax, Caspase-3, and Caspase-9; Downregulated Bcl-2 and MMP-2/-9. | [8] |

| A549 & NCI-H292 | Lung Cancer | Not specified | Increased Bax/Bcl-2 ratio; Activated caspase-3, caspase-9, and PARP; Increased cytochrome c release. | [5] |

Table 3: Effects of Alisol A on Cancer Cell Lines

| Cell Line | Cancer Type | Treatment Concentration | Effect | Reference |

| HCT-116 & HT-29 | Colorectal Cancer | 5-160 µM | Dose-dependently decreased cell viability and colony formation. | [10][11] |

| SCC-9 & HSC-3 | Oral Cancer | 100 µM | Reduced viability to 17.8% and 31.1%, respectively; Increased sub-G1 phase ratio. | [12] |

| C666-1 & HK1 | Nasopharyngeal Carcinoma | 10, 20, 40 µM | Inhibited viability, proliferation, migration, and invasion. | [13] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections describe the standard protocols used in the cited in vitro studies of Alisol A/B acetates.

Cell Viability and Cytotoxicity Assays (MTT & CCK-8)

These colorimetric assays are used to assess cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Plate cells (e.g., A549, HCT-116) in 96-well plates at a density of approximately 5x10³ to 1x10⁴ cells per well and culture for 24 hours at 37°C[9][10].

-

Treatment: Treat the cells with various concentrations of the Alisol compound (e.g., 0-160 µM for Alisol A; 6-9 µM for AB23A) for a specified duration (e.g., 24 or 48 hours)[3][10].

-

Reagent Incubation: Add MTT or CCK-8 solution to each well and incubate for a period (e.g., 4 hours for MTT) at 37°C[10].

-

Measurement: If using MTT, add a solubilizing agent like DMSO to dissolve the formazan crystals. Measure the optical density (absorbance) at a specific wavelength (e.g., 490 nm) using a microplate reader[10]. The absorbance is directly proportional to the number of viable cells.

Apoptosis and Cell Cycle Analysis via Flow Cytometry

Flow cytometry is employed to quantify apoptosis and analyze cell cycle distribution.

-

Apoptosis Detection (Annexin V/PI Staining):

-

Cell Preparation: After treatment with the Alisol compound, harvest and wash the cells with PBS[12].

-

Staining: Resuspend the cells in a binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol[5].

-

Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are apoptotic, while PI staining indicates late-stage apoptosis or necrosis[12].

-

-

Cell Cycle Analysis:

-

Cell Fixation: Following treatment, harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C[12].

-

Staining: Wash the fixed cells and stain with a solution containing PI and RNase A in the dark[12].

-

Analysis: Use a flow cytometer to analyze the DNA content of the cells. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is then determined[3][12]. An increase in the sub-G1 peak is indicative of apoptosis[7].

-

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

-

Protein Extraction: Lyse the treated cells in RIPA buffer to extract total proteins.

-

Quantification: Determine protein concentration using a BCA protein assay.

-

Electrophoresis: Separate equal amounts of protein by SDS-PAGE.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking & Incubation: Block the membrane with non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., Bax, Bcl-2, PI3K, Akt, mTOR, cleaved caspase-3) overnight at 4°C[3][7].

-

Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system[14].

Cell Migration and Invasion Assays

These assays evaluate the effect of the compound on the metastatic potential of cancer cells.

-

Wound Healing Assay (Migration):

-

Transwell Assay (Invasion):

-

Use a Transwell chamber with a Matrigel-coated membrane.

-

Seed cells in the upper chamber in serum-free medium with the test compound.

-

Add medium with a chemoattractant (e.g., FBS) to the lower chamber.

-

After incubation, non-invading cells are removed, and cells that have invaded through the membrane are stained and counted[3][8].

-

Signaling Pathways and Visualizations

Alisol B 23-acetate exerts its anticancer effects by modulating several key intracellular signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.

PI3K/Akt/mTOR Signaling Pathway Inhibition

AB23A has been shown to inhibit the PI3K/Akt/mTOR pathway, a critical regulator of cell survival, proliferation, and autophagy. Its inhibition leads to reduced cell viability and can induce both apoptosis and autophagy-mediated cell death[3][4][14].

Caption: Inhibition of the PI3K/Akt/mTOR pathway by Alisol B 23-acetate.

Mitochondrial (Intrinsic) Apoptosis Pathway

AB23A induces apoptosis primarily through the mitochondrial pathway. It alters the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to mitochondrial membrane depolarization, cytochrome c release, and subsequent caspase activation[5][7].

Caption: Induction of mitochondrial apoptosis by Alisol B 23-acetate.

General Experimental Workflow for In Vitro Analysis

The logical flow of experiments to determine the anticancer effects of a compound like AB23A typically follows a standardized sequence from initial screening to mechanistic studies.

Caption: Standard workflow for in vitro evaluation of Alisol B 23-acetate.

Conclusion

The compiled in vitro data strongly indicate that Alisol B 23-acetate is a potent bioactive compound with significant anticancer properties. It effectively inhibits cell proliferation, induces cell cycle arrest, and triggers apoptosis in a variety of cancer cell lines, including non-small cell lung, gastric, and hepatocellular carcinomas[3][7][8]. The primary mechanisms of action involve the inhibition of the pro-survival PI3K/Akt/mTOR signaling pathway and the activation of the intrinsic mitochondrial apoptosis pathway[5][14]. Furthermore, AB23A has demonstrated the ability to suppress cancer cell migration and invasion, suggesting potential for anti-metastatic applications[3]. The detailed protocols and mechanistic diagrams provided in this guide offer a solid foundation for further research into Alisol A/B 23-acetate and their derivatives as potential therapeutic agents in oncology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pharmacological Properties and Molecular Targets of Alisol Triterpenoids from Alismatis Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alisol B 23-acetate inhibits the viability and induces apoptosis of non-small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alisol B 23‑acetate inhibits the viability and induces apoptosis of non‑small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alisol B-23-acetate, a tetracyclic triterpenoid isolated from Alisma orientale, induces apoptosis in human lung cancer cells via the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Apoptotic effects of alisol B 23acetate on gastric cancer cells: Ingenta Connect [ingentaconnect.com]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. The effects of Alisol B 23-acetate in hepatocellular carcinoma via inducing cell apoptosis and inhibiting cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Natural compounds solasonine and alisol B23-acetate target GLI3 signaling to block oncogenesis in MED12-altered breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Alisol A attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. Alisol A Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Alisol A Inhibited the Proliferation, Migration, and Invasion of Nasopharyngeal Carcinoma Cells by Inhibiting the Hippo Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Alisol A 24-Acetate and Alisol B 23-Acetate Induced Autophagy Mediates Apoptosis and Nephrotoxicity in Human Renal Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]

Alisol A 23-acetate: A Technical Review of its History, Chemistry, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alisol A 23-acetate is a naturally occurring protostane-type triterpenoid isolated from the rhizomes of Alisma species, a plant used in traditional medicine. While less studied than its structural analog Alisol B 23-acetate, this compound has been identified as a modulator of key nuclear receptors. This technical guide provides a comprehensive review of the available scientific literature on this compound, covering its history, physicochemical properties, and known pharmacological activities. Notably, it acts as an agonist of the androgen receptor (AR) and an antagonist of the progesterone (PR) and glucocorticoid receptors (GR). This document summarizes quantitative data, details relevant experimental methodologies, and provides visualizations of its mechanism of action to support further research and drug development efforts.

Introduction

This compound is a tetracyclic triterpenoid compound derived from Alismatis Rhizoma, the dried rhizome of Alisma orientale or Alisma plantago-aquatica.[1][2] This plant has a long history of use in traditional Asian medicine for treating a variety of conditions, including inflammatory and vascular diseases.[3] this compound is part of a larger family of "alisols," which are the primary bioactive constituents of the rhizome. While compounds like Alisol A, Alisol B, and their respective acetate derivatives are more abundant and have been more extensively studied, this compound has emerged as a molecule of interest due to its specific interactions with steroid hormone receptors.[3][4] This review focuses specifically on the known literature for this compound, providing a detailed technical overview for the scientific community.

History and Natural Occurrence

This compound is a natural product isolated from the tubers of Alisma plantago-aquatica Linn and Alisma orientalis.[1][4] Its history is intertwined with the broader phytochemical analysis of Alismatis Rhizoma. Interestingly, research has indicated that this compound can be formed from the more abundant Alisol B 23-acetate through side chain cleavage under harsh experimental or processing conditions.[5] This suggests that the concentration of this compound in herbal preparations may vary depending on the extraction and processing methods used.

Chemical and Physical Properties

This compound is characterized as a white powder, soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] Its key chemical and physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₃₂H₅₂O₆ |

| Molecular Weight | 532.75 g/mol |

| CAS Number | 19865-75-9 |

| Physical Description | White powder |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

| Source | Alisma plantago-aquatica Linn, Alisma orientalis |

Pharmacological Activities

The primary pharmacological activity reported for this compound is its role as a modulator of several members of the nuclear receptor superfamily, specifically the androgen, progesterone, and glucocorticoid receptors.[4]

Modulation of Steroid Hormone Receptors

Research has shown that this compound exhibits a distinct pattern of activity on three key steroid receptors:

-

Androgen Receptor (AR) Agonist: In transient transfection reporter assays, this compound was found to transactivate the androgen receptor in a dose-dependent manner, indicating it functions as an AR agonist.[4]

-

Progesterone Receptor (PR) Antagonist: The compound was observed to repress the transactivation effects exerted by agonist-activated progesterone receptors.[4]

-

Glucocorticoid Receptor (GR) Antagonist: Similarly, it was shown to repress the transactivation effects of agonist-activated glucocorticoid receptors.[4]

Molecular modeling studies suggest that this compound can interact effectively with the ligand-binding pockets of AR, PR, and GR, providing a structural basis for these modulatory effects.[4] This unique profile suggests potential therapeutic applications in diseases where these pathways are dysregulated, such as prostate and breast cancer.[4]

Quantitative Bioactivity Data

The primary study identifying the receptor-modulating activity of this compound reported its effects as being dose-dependent.[4] However, specific quantitative data such as EC₅₀ for AR activation or IC₅₀ values for PR and GR antagonism are not available in the public domain abstracts. The table below has been structured to be populated as such data becomes available.

| Target Receptor | Activity Type | Quantitative Metric | Value (Concentration) | Reference |

| Androgen Receptor (AR) | Agonist | EC₅₀ | Data Not Available | [4] |

| Progesterone Receptor (PR) | Antagonist | IC₅₀ | Data Not Available | [4] |

| Glucocorticoid Receptor (GR) | Antagonist | IC₅₀ | Data Not Available | [4] |

Experimental Protocols

The characterization of this compound as a nuclear receptor modulator was achieved using transient transfection reporter gene assays.[4] While the specific protocol from the key study is not available, a general methodology for such an assay is outlined below.

Transient Transfection Reporter Assay for Nuclear Receptor Activity

This assay is used to measure how a compound affects the ability of a nuclear receptor to activate gene transcription.

Objective: To determine if this compound acts as an agonist or antagonist of AR, PR, or GR.

Materials:

-

HEK293T cells or other suitable human cell line.

-

Expression plasmids for full-length human AR, PR, or GR.

-

A reporter plasmid containing a luciferase gene downstream of a hormone response element (e.g., MMTV promoter with ARE/PRE/GRE).[6]

-

A control plasmid (e.g., expressing Renilla luciferase) for normalization.

-

Transfection reagent (e.g., Lipofectamine).

-

Cell culture medium and supplements.

-

This compound, reference agonists (e.g., Dihydrotestosterone for AR, Progesterone for PR, Dexamethasone for GR), and antagonists.

-

Dual-luciferase reporter assay system.

Methodology:

-

Cell Seeding: Plate HEK293T cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the nuclear receptor expression plasmid, the luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.[7]

-

Incubation: Incubate the cells for 4-6 hours with the transfection mixture.

-

Compound Treatment:

-

Agonist Mode: Replace the transfection medium with fresh medium containing various concentrations of this compound or a known reference agonist.

-

Antagonist Mode: Replace the medium with fresh medium containing a fixed concentration of a reference agonist (e.g., for PR or GR) plus varying concentrations of this compound.[4]

-

-

Incubation: Incubate the treated cells for 16-24 hours.

-

Cell Lysis and Luminescence Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.[7]

-

Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability. Plot the normalized data against the compound concentration to determine dose-response curves.

Conclusion

This compound is a distinct natural triterpenoid from Alismatis Rhizoma with a unique pharmacological profile as a selective nuclear receptor modulator. The current body of literature, though limited, strongly indicates its function as an androgen receptor agonist and a progesterone and glucocorticoid receptor antagonist.[4] This dual activity presents an interesting avenue for therapeutic development in hormone-dependent pathologies. However, further research is critically needed to elucidate its potency and selectivity through detailed quantitative studies, to explore its effects on downstream gene expression, and to determine its pharmacokinetic and safety profiles. The information and protocols provided in this guide serve as a foundation for researchers to build upon in exploring the full potential of this intriguing natural compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Alisol A attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Triterpenes from Alisma orientalis act as androgen receptor agonists, progesterone receptor antagonists, and glucocorticoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Extraction process optimization of alisol B 23-acetate from Alismatis Rhizoma and its protection against carbon tetrachloride-induced acute liver injury - Arabian Journal of Chemistry [arabjchem.org]

- 6. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eubopen.org [eubopen.org]

Alisol A 23-acetate: A Technical Overview of a Protostane Triterpenoid

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical guide on Alisol A 23-acetate, a naturally occurring protostane triterpenoid. This guide details its chemical identifiers, and due to a greater body of available research on a closely related compound, extensively covers the biological activities, experimental protocols, and signaling pathways associated with Alisol B 23-acetate as a proxy for understanding this class of molecules.

Core Identifiers of this compound

This compound is a natural product isolated from the rhizomes of Alisma plantago-aquatica Linn. (Rhizoma Alismatis)[1]. Its fundamental chemical and structural identifiers are summarized in the table below.

| Identifier | Value | Reference |

| CAS Number | 19865-75-9 | [1] |

| Molecular Formula | C32H52O6 | [1] |

| Molecular Weight | 532.75 | [1] |

| Source | Alisma plantago-aquatica Linn. | [1] |

While specific in-depth research on this compound is limited in the provided search results, extensive data exists for the closely related compound, Alisol B 23-acetate. The following sections will focus on the well-documented biological activities and mechanisms of Alisol B 23-acetate to provide a thorough understanding of this class of compounds. It is important to note that harsh extraction conditions can lead to the conversion of Alisol B 23-acetate to this compound, indicating a close structural and potentially functional relationship[2].

Biological Activities and Therapeutic Potential of Alisol B 23-acetate

Alisol B 23-acetate has demonstrated a wide range of pharmacological effects, positioning it as a compound of significant interest for therapeutic development. Its primary mechanism of action appears to be the activation of the Farnesoid X Receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism[3][4][5][6][7].

Hepatoprotective and Anti-Fibrotic Effects

Alisol B 23-acetate exhibits potent hepatoprotective properties. It has been shown to protect against non-alcoholic steatohepatitis (NASH) by reducing hepatic triglyceride accumulation, inflammatory cell infiltration, and fibrosis[6]. In models of carbon tetrachloride-induced liver fibrosis, it alleviates liver injury by inhibiting collagen production and reducing inflammation and oxidative stress in an FXR-dependent manner[7]. Furthermore, it protects against estrogen-induced cholestatic liver injury by modulating the expression of transporters and enzymes involved in bile acid homeostasis, a process also mediated by FXR[5].

Anti-Atherosclerotic Activity

By activating hepatic FXR, Alisol B 23-acetate contributes to the adjustment of bile acid metabolism, leading to increased fecal excretion of cholesterol and bile acids. This mechanism is crucial for its anti-atherosclerotic effects[3].

Anti-Cancer Properties

Alisol B 23-acetate has been shown to inhibit the proliferation and induce apoptosis in various cancer cell lines, including non-small cell lung cancer and gastric cancer[8][9]. The proposed mechanisms involve the induction of cell cycle arrest and apoptosis through the mitochondrial pathway, activation of caspases, and modulation of signaling pathways such as PI3K/Akt/mTOR and MAPK[8][9][10]. It also appears to influence the tumor microenvironment by affecting macrophage polarization[8].

Renal Protection

As a naturally occurring FXR agonist, Alisol B 23-acetate has demonstrated protective effects against renal ischemia-reperfusion injury. This protection is mediated through its anti-apoptotic, anti-oxidative, and anti-inflammatory actions, which are dependent on FXR activation[4].

Nephrotoxicity and Autophagy

Interestingly, some studies have indicated that Alisol B 23-acetate can induce autophagy, which in turn mediates apoptosis and potential nephrotoxicity in human renal proximal tubular cells. This process is associated with the inhibition of the PI3K/Akt/mTOR signaling pathway[11].

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on Alisol B 23-acetate.

Table 1: In Vitro Efficacy of Alisol B 23-acetate

| Cell Line | Assay | Result | Concentration | Reference |

| AGS (Gastric Cancer) | Caspase-3 Activation | 144.3±5.3% of control | 20 µM | [10] |

| AGS (Gastric Cancer) | Caspase-3 Activation | 272.5±12.1% of control | 30 µM | [10] |

| AGS (Gastric Cancer) | Caspase-9 Activation | 151.2±12.1% of control | 30 µM | [10] |

| HK-2 (Renal Proximal Tubular) | Cell Viability | 96.69 ± 14.74% | 15 µM | [11] |

Table 2: In Vivo Efficacy of Alisol B 23-acetate in a NASH Mouse Model

| Parameter | Treatment Group | Result | Reference |

| Serum ALT | MCD diet + AB23A (15 mg/kg/day) | Significantly decreased vs. MCD diet | [6] |

| Serum AST | MCD diet + AB23A (15 mg/kg/day) | Significantly decreased vs. MCD diet | [6] |

| Hepatic Triglycerides | MCD diet + AB23A | Significantly reduced vs. MCD diet | [6] |

Experimental Protocols

This section provides an overview of the methodologies employed in the cited research on Alisol B 23-acetate.

Cell Viability Assay (MTT Assay)

Human renal proximal tubular (HK-2) cells were treated with varying concentrations of Alisol B 23-acetate. A concentration of 15 µM, which resulted in a cell viability of 96.69 ± 14.74%, was selected for further experiments to ensure that the observed effects were not due to direct cytotoxicity[11].

Western Blotting

To assess protein expression levels, total protein was extracted from cells or tissue homogenates. Equal amounts of protein were separated by 10% SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked with 5% BSA in TBST and incubated overnight with primary antibodies (1:500 dilution). Following washing, the membranes were incubated with a secondary antibody (1:1000 dilution) for 30 minutes at 37°C. Protein bands were then visualized[11].

Animal Studies (Renal Ischemia-Reperfusion Injury)

Wild-type and FXR knockout mice were utilized to investigate the role of FXR in the protective effects of Alisol B 23-acetate against renal ischemia-reperfusion injury. This experimental design allowed for the direct assessment of the FXR-dependency of the observed therapeutic effects[4].

In Vivo Cholestasis Model

A cholestatic liver injury model was established in C57BL/6 mice through subcutaneous injections of 17α-ethinylestradiol. The therapeutic effects of Alisol B 23-acetate were evaluated by measuring serum biomarkers, conducting bile flow assays, and performing H&E staining of liver tissues[5].

TUNEL Assay for Apoptosis

Apoptosis in non-small cell lung cancer cells was detected using a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay. Cells were fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and then incubated with the TUNEL reaction mixture. Fluorescence microscopy was used to visualize apoptotic cells[8].

Signaling Pathways and Molecular Mechanisms

The biological activities of Alisol B 23-acetate are mediated through its interaction with several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these molecular mechanisms.

Figure 1: Alisol B 23-acetate mediated hepatoprotection via FXR activation.

Figure 2: PI3K/Akt/mTOR pathway in Alisol B 23-acetate induced autophagy and apoptosis.

Figure 3: Apoptotic effects of Alisol B 23-acetate in gastric cancer.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Extraction process optimization of alisol B 23-acetate from Alismatis Rhizoma and its protection against carbon tetrachloride-induced acute liver injury - Arabian Journal of Chemistry [arabjchem.org]

- 3. Alisol B 23-acetate adjusts bile acid metabolisim via hepatic FXR-BSEP signaling activation to alleviate atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Protective Effects of Alisol B 23-Acetate Via Farnesoid X Receptor-Mediated Regulation of Transporters and Enzymes in Estrogen-Induced Cholestatic Liver Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alisol B 23-acetate protects against non-alcoholic steatohepatitis in mice via farnesoid X receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Farnesoid X receptor activation is required for the anti-inflammatory and anti-oxidative stress effects of Alisol B 23-acetate in carbon tetrachloride-induced liver fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Apoptotic effects of alisol B 23acetate on gastric cancer cells: Ingenta Connect [ingentaconnect.com]

- 10. Apoptotic effects of alisol B 23-acetate on gastric cancer cells - ProQuest [proquest.com]

- 11. Alisol A 24-Acetate and Alisol B 23-Acetate Induced Autophagy Mediates Apoptosis and Nephrotoxicity in Human Renal Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]

Alisol B 23-acetate: A Deep Dive into its Molecular Targets and Signaling Pathways

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

Alisol B 23-acetate (AB23A), a natural triterpenoid compound isolated from the rhizomes of Alisma orientale, has garnered significant scientific interest for its diverse pharmacological activities.[1] This technical guide provides a comprehensive overview of the molecular targets and signaling pathways modulated by Alisol B 23-acetate, with a focus on its potential therapeutic applications in oncology and inflammatory diseases. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Core Molecular Targets and Pharmacological Effects

Alisol B 23-acetate exerts its biological effects by interacting with a range of molecular targets, leading to the modulation of critical cellular processes. These activities include anti-cancer, anti-inflammatory, and anti-atherosclerotic effects.[2] Diverse protein targets have been proposed for this compound, including the farnesoid X receptor, soluble epoxide hydrolase, and various enzymes and functional proteins.[2]

Key Signaling Pathways Modulated by Alisol B 23-acetate

The multifaceted pharmacological profile of Alisol B 23-acetate stems from its ability to influence multiple intracellular signaling cascades. The following sections detail the key pathways affected by this compound.

PI3K/Akt/mTOR Pathway

In the context of cancer, particularly non-small cell lung cancer, Alisol B 23-acetate has been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[1][3] This inhibition leads to decreased cell viability, migration, and invasion, while promoting apoptosis.[1][3] Specifically, AB23A reduces the protein levels of phosphorylated Akt, PI3K, and mTOR.[1][3] This pathway is a crucial regulator of cell growth, proliferation, and survival, and its inhibition is a key mechanism of AB23A's anti-tumor activity.

Figure 1: Inhibition of the PI3K/Akt/mTOR signaling pathway by Alisol B 23-acetate.

Apoptosis and Cell Cycle Regulation

Alisol B 23-acetate induces apoptosis in various cancer cell lines, including gastric and ovarian cancer.[4][5] This process is mediated through the mitochondrial pathway, characterized by an increased Bax/Bcl-2 ratio and activation of caspases-3 and -9.[4][6] Furthermore, AB23A can induce cell cycle arrest at the G1 phase by down-regulating the protein levels of CDK4, CDK6, and cyclin D1.[5] In some instances, it also induces endoplasmic reticulum stress through the IRE1 signaling pathway, contributing to its apoptotic effects.[5]

Figure 2: Induction of apoptosis and cell cycle arrest by Alisol B 23-acetate.

TLR4-NOX1/ROS Signaling Pathway

In the context of inflammation, Alisol B 23-acetate has been shown to ameliorate lipopolysaccharide (LPS)-induced intestinal barrier dysfunction by inhibiting the Toll-like receptor 4 (TLR4)-NADPH oxidase 1 (NOX1)/Reactive Oxygen Species (ROS) signaling pathway.[7][8] By suppressing the expression of TLR4 and NOX1, AB23A reduces the production of ROS and pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β.[7][8] This mechanism highlights its potential in treating inflammatory conditions of the gut.

Figure 3: Inhibition of the TLR4-NOX1/ROS pathway by Alisol B 23-acetate.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on Alisol B 23-acetate.

Table 1: Anti-proliferative and Cytotoxic Effects

| Cell Line | Assay | Concentration | Effect | Reference |

| A549 (NSCLC) | CCK-8 | 6 and 9 µM | Significant reduction in cell viability | [1] |

| AGS (Gastric Cancer) | Cell Viability Assay | 10-50 µM | Reduced cell viability | [6] |

| Ovarian Cancer Cells | MTT Assay | Not specified | Inhibited proliferation | [5] |

| HCT-116 and HT-29 (Colorectal Cancer) | MTT Assay | 5-160 µM | Dose-dependent decrease in cell viability | [9] |

Table 2: Effects on Apoptosis and Cell Cycle

| Cell Line | Parameter | Concentration | Effect | Reference |

| A549 (NSCLC) | Cell Cycle | 6 and 9 µM | Increased proportion of cells in G0/G1 phase | [1] |

| AGS (Gastric Cancer) | Caspase-3 Activation | 30-50 µM | 272.5% to 397.1% increase | [6] |

| AGS (Gastric Cancer) | Caspase-9 Activation | 30-50 µM | 151.2% to 185.0% increase | [6] |

| Ovarian Cancer Cells | Sub-G1 Phase | Concentration-dependent | Accumulation | [5] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ cells/well in 100 µL of culture medium.[10]

-

Treatment: After cell adherence, treat the cells with various concentrations of Alisol B 23-acetate for the desired time period (e.g., 24 hours).[10]

-

MTT Addition: Add 100 µL of MTT stock solution (5.0 mg/mL) to each well and incubate for 4 hours to allow the formation of formazan crystals.[10]

-

Solubilization: Remove the medium and add 100 µL of DMSO to each well.[10]

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]

Western Blotting

-

Protein Extraction: Lyse treated and control cells in a suitable lysis buffer to extract total protein.[11] Determine protein concentration using a BCA assay kit.[11]

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 12.5% SDS-polyacrylamide gel.[12]

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.[12]

-

Blocking: Block the membrane with 5% (w/v) BSA in PBS for 1 hour at room temperature.[12]

-

Primary Antibody Incubation: Incubate the membrane with specific primary antibodies overnight at 4°C.[12]

-

Secondary Antibody Incubation: After washing, incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.[12]

-

Detection: Visualize the protein bands using an appropriate detection reagent.

Flow Cytometry for Cell Cycle Analysis

-

Cell Collection: Harvest treated and control cells by trypsinization.

-

Fixation: Fix the cells in 70% ethanol overnight at -20°C.

-

Staining: Wash the cells with PBS and then stain with a solution containing propidium iodide (PI) and RNase A.

-

Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[1]

Figure 4: A generalized workflow for in vitro evaluation of Alisol B 23-acetate.

Conclusion

Alisol B 23-acetate is a promising natural compound with a well-documented portfolio of anti-cancer and anti-inflammatory activities. Its ability to modulate multiple key signaling pathways, including the PI3K/Akt/mTOR and TLR4-NOX1/ROS pathways, underscores its therapeutic potential. The data and experimental protocols summarized in this guide provide a solid foundation for further research and development of Alisol B 23-acetate as a novel therapeutic agent. Future investigations should focus on elucidating its in vivo efficacy and safety profile in relevant disease models.

References

- 1. Alisol B 23-acetate inhibits the viability and induces apoptosis of non-small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Alisol B 23‑acetate inhibits the viability and induces apoptosis of non‑small cell lung cancer cells via PI3K/AKT/mTOR signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Apoptotic effects of alisol B 23acetate on gastric cancer cells: Ingenta Connect [ingentaconnect.com]

- 5. Effects of alisol B 23-acetate on ovarian cancer cells: G1 phase cell cycle arrest, apoptosis, migration and invasion inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Apoptotic effects of alisol B 23-acetate on gastric cancer cells - ProQuest [proquest.com]

- 7. Alisol B 23-Acetate Ameliorates Lipopolysaccharide-Induced Intestinal Barrier Dysfunction by Inhibiting TLR4-NOX1/ROS Signaling Pathway in Caco-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Alisol B 23-Acetate Ameliorates Lipopolysaccharide-Induced Intestinal Barrier Dysfunction by Inhibiting TLR4-NOX1/ROS Signaling Pathway in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Alisol A attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Alisol A 24-Acetate and Alisol B 23-Acetate Induced Autophagy Mediates Apoptosis and Nephrotoxicity in Human Renal Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Mechanism of Alisol B23 Acetate Inhibiting Lung Cancer: Targeted Regulation of CD11b/CD18 to Influence Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Alisol A Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade - PMC [pmc.ncbi.nlm.nih.gov]

Alisol A 23-acetate: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Alisol A 23-acetate, a prominent bioactive triterpenoid isolated from Alisma orientale. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development, offering critical data and methodologies to inform formulation, analytical method development, and stability studies.

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not extensively available in published literature. However, based on available information for this compound and related compounds, a qualitative and semi-quantitative solubility profile has been compiled. It is soluble in a range of organic solvents and is practically insoluble in water. For in vivo studies, it is often formulated using solvents such as dimethyl sulfoxide (DMSO), polyethylene glycol 400 (PEG400), Tween 80, and carboxymethyl cellulose. A stock solution of a related compound, Alisol C 23-acetate, has been prepared in DMSO at a concentration of 25 mg/mL.

Table 1: Solubility Profile of this compound

| Solvent | Solubility | Temperature (°C) | Notes |

| Chloroform | Soluble | Not Specified | Qualitative data. |

| Dichloromethane | Soluble | Not Specified | Qualitative data. |

| Ethyl Acetate | Soluble | Not Specified | Qualitative data. |

| Acetone | Soluble | Not Specified | Qualitative data. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Not Specified | Qualitative data. A related compound, Alisol C 23-acetate, is soluble at 25 mg/mL. |

| Water | Insoluble | Not Specified | Qualitative data. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

To generate precise quantitative solubility data, the following adapted shake-flask method is recommended.

Objective: To determine the equilibrium solubility of this compound in various organic solvents at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (e.g., DMSO, ethanol, methanol, acetonitrile, etc.)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials.

-

Add a known volume of each selected solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.

-

-

Quantification:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.

-

-

Data Analysis:

-

Calculate the solubility of this compound in each solvent, expressed in mg/mL or mol/L, taking into account the dilution factor.

-

Stability Data and Profile

This compound exhibits certain instabilities, particularly in solution and at elevated temperatures. Understanding these degradation pathways is crucial for the development of stable formulations and for defining appropriate storage conditions.

Key Stability Information:

-

Interconversion: this compound can undergo interconversion with its isomer, Alisol A 24-acetate, when in solution. This process is reported to be more rapid in protic solvents (e.g., methanol, ethanol).

-

Deacetylation: In the presence of protic solvents like methanol, this compound can undergo deacetylation over time to form Alisol A.

-

Thermal Degradation: Exposure to high temperatures (e.g., 70°C) can lead to the degradation of this compound.

Table 2: Stability Profile of this compound

| Condition | Potential Degradation Pathway | Notes |

| Protic Solvents (e.g., Methanol) | Interconversion to Alisol A 24-acetate, Deacetylation to Alisol A | Rate of degradation is solvent-dependent. |

| High Temperature (e.g., 70°C) | Unspecified degradation products | The extent of degradation is dependent on temperature and duration of exposure. |

| Acidic/Basic Conditions | Likely hydrolysis of the acetate group | Specific data on pH stability is limited. |

| Light Exposure | Potential for photodegradation | Specific photostability data is not readily available. |

Experimental Protocol for Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and to establish a stability-indicating analytical method. The following protocol is a general guideline and should be adapted based on the specific properties of this compound.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade solvents

-

Temperature-controlled oven

-

Photostability chamber

-

pH meter

-

HPLC-UV/MS system

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature or a slightly elevated temperature for a defined period.

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose a solid sample and a solution of this compound to elevated temperatures (e.g., 60°C, 80°C) for a defined period.

-

Photodegradation: Expose a solid sample and a solution of this compound to light in a photostability chamber according to ICH guidelines.

-

-

Sample Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples as appropriate.

-